N-Ethyl-N-(2-phenoxyethyl)aniline
Description
Contextualization within Aniline (B41778) and Aryl Ether Chemistry
N-Ethyl-N-(2-phenoxyethyl)aniline is a derivative of aniline, an aromatic amine that is a cornerstone of industrial organic chemistry. researchgate.netbyjus.com Aniline and its derivatives are fundamental to the synthesis of a vast array of products, including dyes, polymers, and pharmaceuticals. researchgate.netontosight.ai The presence of the amino group attached to a phenyl ring imparts specific electronic properties and reactivity to the molecule. byjus.com
Simultaneously, the compound is classified as an aryl ether, containing a phenoxy group linked to an ethyl chain. Aryl ethers are a significant class of organic compounds recognized for their stability and presence in numerous natural products and synthetic materials. The ether linkage, while generally robust, can be strategically cleaved or modified under specific chemical conditions, offering another layer of synthetic versatility.
The combination of the N-ethylaniline and the 2-phenoxyethyl moieties within a single molecule results in a unique chemical entity with a blend of properties derived from both parent structures. This duality allows for its participation in a diverse range of chemical transformations, making it a valuable tool for synthetic chemists.
Historical Development of Synthetic Routes and Analogues
The synthesis of N-alkylanilines and aryl ethers has a rich history, with several classical and modern methods being employed. Traditional methods for N-alkylation of anilines often involved the use of alkyl halides, which could sometimes lead to the formation of multiple alkylation products and quaternary ammonium (B1175870) salts. jocpr.com Over time, more selective and efficient methods have been developed. For instance, reductive amination, using an aldehyde and a reducing agent, offers a more controlled approach to N-alkylation. jocpr.com
The formation of the aryl ether bond has historically been achieved through reactions like the Ullmann condensation. wikipedia.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or phenol (B47542), often requiring high temperatures. wikipedia.orgmdpi.com
Modern synthetic chemistry has seen the advent of more sophisticated and milder techniques for both N-arylation and O-arylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgyoutube.com This method is renowned for its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines under relatively mild conditions. wikipedia.orglibretexts.org Similarly, palladium-catalyzed methods have also been developed for the synthesis of aryl ethers, providing an alternative to the harsher conditions of the Ullmann reaction. wikipedia.org
The synthesis of this compound itself can be envisioned through several pathways, including the N-alkylation of N-ethylaniline with a suitable 2-phenoxyethyl halide or tosylate, or the coupling of N-ethyl-N-(2-hydroxyethyl)aniline with a phenyl halide. The development of its analogues, such as those with different substituents on the aniline or phenoxy rings, has been driven by the desire to fine-tune the molecule's properties for specific applications. For example, N-(2-phenylethyl)nitroaniline derivatives have been studied for their potential as nitric oxide releasing agents. researchgate.net
Broad Research Significance and Academic Trajectory of this compound
The research significance of this compound and its analogues stems from their utility as intermediates in the synthesis of more complex molecules. The presence of both an amine and an ether group allows for sequential or orthogonal functionalization, opening up pathways to a diverse range of chemical structures.
In the field of materials science, aniline derivatives are precursors to conductive polymers and other functional materials. The specific structure of this compound, with its flexible ether linkage, could influence the properties of polymers derived from it.
Furthermore, the core structure of this compound is found in molecules of interest in medicinal chemistry. The N-alkylaniline motif is a common feature in many biologically active compounds. While specific research on the direct applications of this compound is not extensively documented in publicly available literature, its role as a building block is implicit in the broader context of aniline and aryl ether chemistry. For instance, its precursor, N-ethyl-N-(2-chloroethyl)aniline, is a known precursor to several cationic azo dyes. wikipedia.orgontosight.ai
The academic trajectory of this compound is intertwined with the ongoing development of synthetic methodologies. As new and more efficient catalytic systems for C-N and C-O bond formation are discovered, the synthesis and derivatization of molecules like this compound become more accessible, encouraging further exploration of their potential applications in various scientific disciplines.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41378-51-2 | guidechem.comchemicalbook.com |
| Molecular Formula | C16H19NO | guidechem.comchemicalbook.com |
| Molecular Weight | 241.33 g/mol | guidechem.comchemicalbook.com |
| Boiling Point | 369.2 ± 25.0 °C (Predicted) | chemicalbook.com |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
| pKa | 5.69 ± 0.50 (Predicted) | chemicalbook.com |
Related Compounds and Their Properties
| Compound Name | CAS Number | Molecular Formula | Key Features/Applications |
| N-Ethylaniline | 103-69-5 | C8H11N | Intermediate in organic synthesis, particularly for dyes and pharmaceuticals. google.comfoodb.canih.gov |
| N-Ethyl-N-(2-hydroxyethyl)aniline | 92-50-2 | C10H15NO | Intermediate for dyes, curing promoter for resins, and used in photosensitive chemicals. chemicalbook.comgoogle.comtristarintermediates.org |
| N-Ethyl-N-(2-chloroethyl)aniline | Not specified | C10H14ClN | Precursor to cationic azo dyes. wikipedia.org |
| Aniline | 62-53-3 | C6H7N | Fundamental building block in the chemical industry for dyes, polymers, and pharmaceuticals. byjus.com |
Structure
3D Structure
Properties
CAS No. |
41378-51-2 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-ethyl-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C16H19NO/c1-2-17(15-9-5-3-6-10-15)13-14-18-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
KKHWAYLPKGKYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of N Ethyl N 2 Phenoxyethyl Aniline
Oxidation Pathways of N-Ethyl-N-(2-phenoxyethyl)aniline Derivatives
The oxidation of this compound can occur at several positions, primarily at the nitrogen atom and the aniline (B41778) ring. The specific pathway and resulting products are highly dependent on the oxidizing agent and reaction conditions.
Reagents and Conditions for Oxidative Transformations
While specific studies on the oxidation of this compound are limited, the oxidation of N-alkylanilines has been investigated using various reagents. Electrochemical methods, for instance, have been employed for the oxidation of N-alkylanilines. redox.commdpi.com These reactions typically involve the removal of an electron from the nitrogen atom to form a radical cation, which can then undergo further reactions. mdpi.com
Chemical oxidants such as potassium dichromate in acidic media have been used for the oxidative coupling of anilines. chemistrysteps.com Peroxomonophosphoric acid has also been utilized for the oxidation of N-methyl and N-ethyl aniline. tristarintermediates.org In the context of related compounds, N-Ethyl-N-hydroxyethylaniline is used as a stabilizer and antioxidant in the polymer industry, where it functions by scavenging free radicals and inhibiting oxidation reactions. guidechem.com
Table 1: Examples of Reagents for the Oxidation of Aniline Derivatives
| Reagent | Type of Reaction | Reference |
| Potassium Dichromate | Oxidative Coupling | chemistrysteps.com |
| Peroxomonophosphoric Acid | Oxidation of N-alkylanilines | tristarintermediates.org |
| Electrochemical Oxidation | Anodic Oxidation | redox.commdpi.com |
Characterization of Oxidation Products
The oxidation of N-alkylanilines can lead to a variety of products. For instance, the electrochemical oxidation of N-ethylaniline can produce N,N'-diethylbenzidine and p-benzoquinone. byjus.com The initial step is the formation of a radical cation, which can then dimerize or undergo further oxidation. mdpi.com In the presence of nucleophiles, the intermediate radical cation can also lead to the formation of substituted products. byjus.com
For this compound, oxidation could potentially lead to the formation of N-oxides, products of C-N bond cleavage, or coupling products involving the aniline ring. The specific products would need to be characterized using techniques such as spectroscopy (IR, NMR) and mass spectrometry to elucidate their structures.
Reduction Reactions Involving this compound
Reduction reactions of this compound would primarily target any reducible functional groups that might be introduced onto the aromatic rings, such as a nitro group. The tertiary amine and the ether linkage are generally stable to common reducing agents.
Hydride-Based Reduction Strategies
Metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents for various functional groups. While the core structure of this compound is largely unreactive towards these hydrides, they would be effective in reducing, for example, a nitro group that has been introduced onto either of the phenyl rings through electrophilic substitution. The reduction of nitroarenes to anilines is a well-established transformation. guidechem.comstackexchange.com A one-pot synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol (B145695) has been reported, which involves the in-situ generation of hydrogen for the reduction of the nitro group followed by N-alkylation. sciengine.com
Selective Reduction of Functional Groups within the this compound Framework
Selective reduction would be crucial if multiple reducible functional groups were present in a derivative of this compound. For instance, if a derivative contained both a nitro group and a carbonyl group, the choice of reducing agent and reaction conditions would determine the outcome. Sodium borohydride is a milder reducing agent than lithium aluminum hydride and can selectively reduce aldehydes and ketones in the presence of a nitro group. Conversely, catalytic hydrogenation can often reduce a nitro group selectively in the presence of other functional groups.
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties of this compound
The two aromatic rings in this compound exhibit different reactivities towards substitution reactions. The aniline ring is activated towards electrophilic substitution, while the phenoxy ring is generally less reactive.
The N-ethyl-N-(2-phenoxyethyl)amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution on the aniline ring. chemistrysteps.combyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing its electron density. chemistrysteps.combyjus.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.comtestbook.com However, the high reactivity of the aniline ring can sometimes lead to polysubstitution. youtube.com To achieve monosubstitution, the activating effect of the amino group can be moderated by acetylation. youtube.com It is also important to note that Friedel-Crafts reactions are often unsuccessful with anilines because the Lewis acid catalyst complexes with the basic nitrogen atom, deactivating the ring. chemistrysteps.com
Nucleophilic aromatic substitution on the phenoxy ring is generally difficult unless it is activated by electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. The reaction of nitro-activated phenyl ethers with amines has been studied, demonstrating the feasibility of such substitutions under specific conditions. rsc.org The phenoxyethyl group itself can potentially undergo nucleophilic substitution at the ethyl chain, for example, cleavage of the ether bond under harsh acidic conditions, although this is generally not a facile reaction. researchgate.net
Substituent Effects on Reactivity
The reactivity of this compound is significantly influenced by the nature and position of substituents on both the aniline and phenoxy rings. These substituents can alter the electron density at various positions within the molecule, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
NMR spectral data of substituted N-phenoxyethylanilines reveal that the ethylene (B1197577) chain effectively insulates the two aromatic rings from each other, meaning substituent effects are not transmitted from one ring to the other. researchgate.net However, within each ring system, standard electronic effects apply. Electron-donating groups on the aniline ring, for instance, increase the nucleophilicity of the aromatic ring and the nitrogen atom, promoting reactions such as electrophilic aromatic substitution and N-alkylation. Conversely, electron-withdrawing groups decrease the reactivity of the aniline ring towards electrophiles.
Azo Coupling Reactions Utilizing this compound as a Coupling Component
This compound is an important coupling component in the synthesis of azo dyes. Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and an activated aromatic compound, in this case, this compound, serves as the nucleophile. wikipedia.org These reactions result in the formation of brightly colored azo compounds, which are widely used as dyes. wikipedia.orgcuhk.edu.hk
Mechanistic Understanding of Azo Dye Formation
The formation of an azo dye using this compound involves the attack of the electron-rich aniline ring on the positively charged terminal nitrogen of a diazonium ion. libretexts.org The general mechanism for azo coupling is as follows:
Formation of the Diazonium Ion: An aromatic primary amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
Electrophilic Attack: The diazonium ion, a weak electrophile, then reacts with the activated aromatic ring of the coupling component. In the case of this compound, the attack occurs at the para-position due to the activating and directing effects of the N-ethyl-N-(2-phenoxyethyl)amino group. organic-chemistry.orgwikipedia.org
Deprotonation: A base removes a proton from the carbon atom where the diazonium ion has attached, restoring the aromaticity of the ring and forming the stable azo dye. youtube.com
With anilines, including N-alkylated anilines, there can be a competing N-coupling reaction where the diazonium ion attacks the nitrogen atom of the amine. stackexchange.com This initial N-attack is often kinetically favored but reversible. stackexchange.com The C-coupled product, being thermodynamically more stable, is typically the final product observed, especially in the absence of a base that would deprotonate the intermediate from N-attack. stackexchange.com
Influence of Reaction Parameters on Product Yield and Purity
The yield and purity of the resulting azo dye are highly dependent on several reaction parameters:
pH: The pH of the reaction medium is critical. Azo coupling with anilines is typically carried out in mildly acidic to neutral conditions. organic-chemistry.org If the pH is too low, the concentration of the free amine is reduced due to protonation, slowing down the reaction. If the pH is too high, the diazonium salt can decompose. wikipedia.org
Temperature: The reaction is usually performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures. cuhk.edu.hk
Concentration of Reactants: The stoichiometry and concentration of the diazonium salt and the coupling component can affect the reaction rate and the formation of byproducts.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the diazonium salt.
Proper control of these parameters is essential for maximizing the yield of the desired azo dye and minimizing the formation of impurities.
Alkylation, Acylation, and Other N-Functionalization Reactions of the Amine Nitrogen
The nitrogen atom in this compound is a nucleophilic center and can readily undergo various functionalization reactions.
Alkylation: The secondary amine nitrogen can be further alkylated using alkylating agents. For instance, N-alkylation of anilines can be achieved using alcohols in the presence of catalysts. researchgate.net The introduction of a third substituent on the nitrogen atom would result in a quaternary ammonium (B1175870) salt. The reactivity in these reactions can be enhanced by the presence of electron-donating groups on the aniline ring.
Acylation: The amine nitrogen can be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups into the molecule.
Other N-Functionalization Reactions: Besides alkylation and acylation, other reactions targeting the nitrogen atom are possible. For example, reaction with nitrous acid under different conditions than those for diazotization could lead to the formation of N-nitrosoamines.
Photochemical Reactivity and Light-Induced Transformations of this compound
The photochemical behavior of N-phenoxyethylanilines has been a subject of study. When exposed to light, these compounds can undergo intramolecular reactions. Research on a homologous series of p-nitrophenoxyalkylanilines has shown that the length of the alkyl chain connecting the two aromatic moieties plays a crucial role in determining the reaction pathway. researchgate.net
For shorter chain homologues, a nucleophilic-type photorearrangement occurs. researchgate.net In contrast, longer chain homologues undergo an intramolecular photoredox reaction leading to C-N bond cleavage. researchgate.net These transformations are believed to proceed through a photoinduced intramolecular electron transfer to generate a radical ion pair. researchgate.net The quantum yield of this electron transfer process is dependent on the chain length. researchgate.net While this research was not on this compound itself, it provides a strong indication of the potential photochemical reactivity of this class of compounds. The presence of the phenoxy and aniline chromophores suggests that this compound could exhibit interesting photochemical properties, potentially leading to rearrangements or cleavage reactions upon irradiation.
Advanced Spectroscopic Characterization and Elucidation of N Ethyl N 2 Phenoxyethyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentdcfinechemicals.comchemicalbook.com
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysisdcfinechemicals.comchemicalbook.com
Proton NMR (¹H NMR) provides information about the different chemical environments of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In N-Ethyl-N-(2-phenoxyethyl)aniline, distinct signals are expected for the protons of the ethyl group, the phenoxyethyl chain, and the two aromatic rings.
Based on established data for similar structures like N-ethylaniline and phenoxy-containing compounds, a predicted ¹H NMR spectrum can be outlined. chemicalbook.com The ethyl group would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons of the N-CH₂ and O-CH₂ groups in the phenoxyethyl bridge would appear as distinct triplets. The aromatic protons on the N-phenyl and the O-phenyl rings would resonate in the downfield region (typically 6.5-8.0 ppm), with their specific patterns depending on the substitution. znaturforsch.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl CH₃ | ~1.2 | Triplet |
| Ethyl N-CH₂ | ~3.4 | Quartet |
| N-CH₂ (phenoxyethyl) | ~3.6 | Triplet |
| O-CH₂ (phenoxyethyl) | ~4.1 | Triplet |
| N-Phenyl Aromatic H | 6.6 - 7.3 | Multiplet |
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmationdcfinechemicals.comchemicalbook.com
Carbon-13 NMR (¹³C NMR) provides a map of the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the two carbons of the ethyl group, the two carbons of the ethylene (B1197577) bridge, and the twelve aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the rings. znaturforsch.com The carbons directly attached to the nitrogen and oxygen atoms (C-N and C-O) are shifted downfield due to the electronegativity of these heteroatoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl CH₃ | ~13 |
| Ethyl N-CH₂ | ~45 |
| N-CH₂ (phenoxyethyl) | ~50 |
| O-CH₂ (phenoxyethyl) | ~66 |
| N-Phenyl Aromatic C | 112 - 148 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
While 1D NMR provides information on the chemical environments of nuclei, 2D NMR experiments are essential for unambiguously determining the molecular structure by revealing through-bond and through-space connectivities. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the phenoxyethyl bridge. It would also reveal couplings between adjacent protons on the aromatic rings. youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the proton signal for the ethyl CH₃ would show a cross-peak with the corresponding carbon signal in the ¹³C NMR spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment establishes longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, HMBC could show a correlation between the protons of the N-CH₂ group of the ethyl moiety and the quaternary aromatic carbon of the N-phenyl ring, confirming their connectivity. youtube.com
Vibrational Spectroscopy for Molecular Structure and Dynamicsnii.ac.jpspectrabase.comnist.gov
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.
Infrared (IR) Spectroscopy: Analysis of Characteristic Functional Group Frequenciesnii.ac.jpspectrabase.comnist.gov
IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies. In this compound, key functional groups include the C-N bond, the C-O-C ether linkage, aromatic C-H bonds, and aliphatic C-H bonds. nist.gov Studies on related N-(2-phenoxyethyl)aniline compounds have aided in assigning these vibrational modes. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Frequency (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| C=C Aromatic Ring | 1500 - 1600 | Stretching |
| C-O-C (Ether) | 1200 - 1250 (asymmetric) | Stretching |
| C-N (Tertiary Amine) | 1000 - 1250 | Stretching |
The IR spectrum of a related compound shows characteristic peaks at 3056 cm⁻¹ (aromatic C-H stretch), 2964 and 2896 cm⁻¹ (aliphatic C-H stretch), and 1611 and 1591 cm⁻¹ (aromatic C=C stretch). rsc.org
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. While IR spectroscopy relies on a change in dipole moment during a vibration, Raman spectroscopy relies on a change in polarizability. Therefore, non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum, can produce strong signals in a Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic rings and the C-C backbone. The breathing modes of the monosubstituted and disubstituted aromatic rings would give rise to prominent peaks. researchgate.net In structurally similar molecules, such as derivatives of azobenzene (B91143) containing an N-ethyl-N-(2-hydroxyethyl)aniline moiety, strong Raman signals are observed for N=N stretching and aromatic ring deformations. nii.ac.jp For the title compound, the C=C stretching and ring deformation modes would be expected around 1560-1610 cm⁻¹. researchgate.net This complementary data helps to build a complete picture of the molecule's vibrational characteristics.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound (Molecular Formula: C₁₆H₁₉NO, Molecular Weight: 241.33 g/mol ), mass spectrometry provides crucial information for its identification and structural elucidation. guidechem.com
Electron Impact Mass Spectrometry (EIMS) for Isomeric Differentiation
Electron Impact Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information.
Research has demonstrated that EIMS is effective in distinguishing between isomeric N-(2-phenoxyethyl)anilines that may differ in the substitution patterns on the aromatic rings. researchgate.net The fragmentation pathways are highly dependent on the position of substituents, leading to unique mass spectra for each isomer. While a specific, published mass spectrum for the parent compound this compound is not detailed in the reviewed literature, the characteristic fragmentation of this class of compounds involves several key bond cleavages:
α-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group or cleavage of the bond between the nitrogen and the phenoxyethyl group.
Cleavage of the Ether Bond: The C-O bond in the phenoxyethyl moiety is susceptible to cleavage, which can occur on either side of the oxygen atom. This can lead to the formation of a phenoxy radical (•OC₆H₅) or a phenoxy cation (⁺OC₆H₅), as well as fragments corresponding to the ethylaniline portion of the molecule.
Rearrangements: McLafferty-type rearrangements can occur if appropriate hydrogen atoms are available, leading to characteristic neutral losses.
The analysis of the relative abundances of these and other fragment ions allows for the clear differentiation of isomers by GC/MS, where chromatographic separation is coupled with mass spectrometric detection. researchgate.net
Table 1: Key Fragmentation Pathways in EIMS of N-(2-phenoxyethyl)anilines
| Fragmentation Type | Description | Potential Fragment Ions |
| Molecular Ion | Ionized, intact molecule | [C₁₆H₁₉NO]⁺• |
| α-Cleavage | Cleavage of the N-CH₂CH₂OPh bond | [C₆H₅N(CH₂CH₃)]⁺ |
| Ether Cleavage | Cleavage of the Ar-O bond | [C₆H₅]⁺ and [M-C₆H₅]⁺ |
| Ether Cleavage | Cleavage of the O-CH₂ bond | [C₆H₅O]⁺ and [M-C₆H₅O]⁺ |
| Benzyl-type Cleavage | Cleavage of the CH₂-CH₂ bond | [C₆H₅N(CH₂CH₃)CH₂]⁺ |
This table represents potential fragmentation pathways based on the general principles of EIMS for this class of compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratios to the nearest integer, HRMS can measure masses with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.
For this compound, the calculated exact mass is a critical parameter for its definitive identification.
Table 2: Exact Mass Data for this compound
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| This compound | C₁₆H₁₉NO | 241.1467 |
The calculated exact mass is based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O).
By comparing the experimentally measured mass from an HRMS analysis to the calculated theoretical mass, researchers can confirm the elemental formula with a high degree of confidence. This is particularly crucial when distinguishing between compounds that have the same nominal mass but different elemental compositions. For instance, a derivative of this compound, N-Ethyl-N-(2-chloroethyl)aniline (C₁₀H₁₄ClN), has a different elemental composition and thus a distinct exact mass (183.0815 Da). wikipedia.org
X-ray Crystallography for Solid-State Structure Determination
Absolute Configuration and Torsion Angle Analysis
For a molecule to be chiral and have an absolute configuration, it must possess a stereocenter and not have a plane of symmetry. This compound itself is not chiral. However, its derivatives could be. If a chiral derivative were synthesized, X-ray crystallography could be used to determine its absolute configuration.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Although the this compound molecule does not have a strong hydrogen bond donor (like an N-H group), the nitrogen and oxygen atoms can act as hydrogen bond acceptors if co-crystallized with a suitable donor.
The two aromatic rings in the molecule create the potential for π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, along with weaker C-H···π interactions, play a significant role in stabilizing the crystal structure. nih.gov Studies on similar aromatic compounds show that these stacking interactions dictate the packing motif, influencing physical properties like melting point and solubility. nih.gov The specific packing arrangement would be detailed in the crystallographic information file (CIF), showing the unit cell dimensions and the symmetry operations that describe the entire crystal.
Fluorescence Spectroscopy for Photophysical Property Probing
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. It involves exciting a molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength. This emission provides information about the molecule's electronic structure and its interaction with the local environment.
Studies on substituted N-phenoxyethylanilines have utilized fluorescence spectrometry to evaluate their acid-base properties. researchgate.net The fluorescence intensity and the wavelength of maximum emission can change significantly with pH. This is because protonation of the aniline (B41778) nitrogen alters the electronic distribution within the molecule, affecting the energy of the excited state and thus the fluorescence characteristics. Such studies can be used to determine the pKa of the compound. The photophysical properties are also influenced by the conformation of the molecule, particularly the interaction between the aniline and phenoxy moieties. researchgate.net
Computational and Theoretical Studies of N Ethyl N 2 Phenoxyethyl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These methods are used to predict a wide range of properties, from the stability of different molecular shapes to the likelihood of chemical reactions.
For the parent compound, N-(2-phenoxyethyl)aniline, and its derivatives, Density Functional Theory (DFT) has been employed to investigate their molecular structure and energy. researchgate.net DFT is a popular computational method that balances accuracy with computational cost, making it suitable for relatively large molecules.
These calculations have shown that for N-(2-phenoxyethyl)aniline and its substituted forms, the most stable three-dimensional arrangement, or conformation, is a "gauche" form around the central ethylene (B1197577) (-CH2-CH2-) chain. researchgate.net This indicates a staggered arrangement of the atoms, which minimizes steric hindrance and leads to the lowest energy state. Such geometry optimization is a critical first step in any computational study, as it provides the most probable structure of the molecule.
An energy landscape describes the potential energy of a molecule as its geometry changes. By mapping this landscape, chemists can identify stable structures (energy minima) and the energy barriers to transition between them. While a detailed energy landscape for N-Ethyl-N-(2-phenoxyethyl)aniline is not available, the work on its precursor suggests a complex landscape with multiple possible conformations.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally intensive than DFT but can provide very high accuracy for various molecular properties.
Theoretical calculations using ab initio methods have been performed on N-(2-phenoxyethyl)aniline and its derivatives to gain insights into their electronic and geometrical properties. researchgate.net These high-level calculations complement the findings from DFT and provide a more refined understanding of the molecule's behavior at a quantum level. The application of these methods to this compound would be a valuable area for future research.
Conformational Analysis of this compound
As established through DFT calculations on the parent N-(2-phenoxyethyl)aniline, the gauche conformation of the ethylene chain is the most energetically favorable. researchgate.net It is highly probable that this compound also favors a similar gauche conformation to minimize steric repulsion between its constituent parts. The addition of the ethyl group on the nitrogen atom would introduce further conformational possibilities and could influence the rotational barriers around the C-N and C-C bonds. A detailed computational study would be required to identify the specific low-energy conformers of the N-ethylated compound and to quantify the energy differences between them.
In the case of N-(2-phenoxyethyl)aniline, the hydrogen atom on the nitrogen can participate in weak intramolecular interactions, potentially forming a hydrogen bond with the oxygen of the phenoxy group. researchgate.net However, in This compound , this classical hydrogen bonding is absent as there is no hydrogen atom directly attached to the nitrogen. Other weaker intramolecular forces, such as van der Waals interactions and dipole-dipole interactions, would play a more dominant role in determining the preferred conformation of the molecule.
Simulation of Spectroscopic Parameters
Computational methods are frequently used to simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These simulations are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For N-(2-phenoxyethyl)aniline and its derivatives, DFT has been used to aid in the assignment of vibrational modes observed in their infrared spectra. researchgate.net This involves calculating the vibrational frequencies of the molecule and comparing them to the experimentally measured spectrum. A similar computational study on this compound would be necessary to theoretically predict its spectroscopic parameters and would be a crucial step in its full characterization.
Reaction Pathway Analysis and Transition State Identification
The synthesis of this compound can proceed through various routes, such as the N-alkylation of N-ethylaniline with a 2-phenoxyethyl halide or the N-arylation of N-ethyl-2-phenoxyethylamine. Computational chemistry can be employed to analyze the reaction pathways and identify the transition states for these reactions.
Computational modeling, often using DFT, can provide a step-by-step understanding of the reaction mechanism. For the synthesis of this compound via a nucleophilic aromatic substitution (SNA_r) reaction, for example, the mechanism involves the attack of the secondary amine on an activated aryl halide. masterorganicchemistry.comacsgcipr.orgresearchgate.net Computational studies can model the formation of the Meisenheimer complex, which is a key intermediate in this type of reaction. masterorganicchemistry.comresearchgate.net
For the N-alkylation pathway, the mechanism would involve the nucleophilic attack of the nitrogen atom of N-ethylaniline on the carbon atom bearing the leaving group in the 2-phenoxyethyl halide. Computational modeling can help to visualize the geometry of the transition state and understand the electronic changes that occur during the reaction.
By calculating the energies of the reactants, intermediates, transition states, and products, computational methods can determine the energetic barriers (activation energies) for each step of the reaction. This information is crucial for predicting the kinetics of the reaction and understanding which pathway is more favorable. A lower energetic barrier corresponds to a faster reaction rate. For the synthesis of this compound, comparing the activation energies for the N-alkylation versus the N-arylation routes could guide the choice of synthetic strategy.
Solvent Effects on this compound Reactivity and Properties
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can be used to study these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models, on the other hand, involve including a number of solvent molecules in the calculation.
For the synthesis of this compound, computational studies could investigate how the polarity of the solvent affects the stability of the reactants, transition states, and products. For instance, in an SNA_r reaction, a polar aprotic solvent is often used to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. acsgcipr.org DFT calculations have been used to understand the chemoselectivity of N-alkylation versus C-alkylation of anilines in different solvents, highlighting the role of the solvent in directing the reaction pathway. acs.org Similar studies on this compound could reveal the optimal solvent conditions for its synthesis.
In Silico Catalyst Design and Screening for this compound Synthesis
The synthesis of this compound can be facilitated by the use of a catalyst, particularly for C-N cross-coupling reactions. nih.govresearchgate.netrsc.org In silico catalyst design and screening involve using computational methods to predict the performance of potential catalysts before they are synthesized and tested in the lab. This approach can significantly accelerate the discovery of new and improved catalysts.
For the palladium-catalyzed N-arylation to produce this compound, computational studies could be used to screen a library of phosphine (B1218219) ligands. mit.edu By calculating the energetics of the key steps in the catalytic cycle, such as oxidative addition and reductive elimination, for different catalyst-ligand combinations, it is possible to identify ligands that are likely to lead to high catalytic activity and selectivity. The steric and electronic properties of the ligands can be systematically varied in the computational models to understand their effect on the reaction outcome. This in silico approach allows for a rational design of catalysts tailored for the specific synthesis of this compound.
Exploration of N Ethyl N 2 Phenoxyethyl Aniline in Materials Science and Industrial Applications
Applications as an Intermediate in Dyestuffs and Pigments
N-Ethyl-N-(2-phenoxyethyl)aniline serves as a vital building block in the creation of a range of synthetic colorants. Its chemical structure allows for its incorporation into larger dye molecules, influencing their final color and performance properties.
Development of Azo Dyes and Disperse Dyes
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most diverse class of commercial dyes. imrpress.com The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with a suitable coupling component. discoveryjournals.orgunb.ca this compound and its derivatives can function as coupling components in these reactions.
Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester (B1180765). ajol.info The synthesis of disperse dyes often follows similar principles to azo dye formation, where this compound can be utilized as a key intermediate. discoveryjournals.orgnih.gov For instance, various monoazo disperse dyes have been synthesized by diazotizing different arylamines and coupling them with components like N,N-dialkyl anilines. discoveryjournals.orgajol.info The specific structure of the aniline (B41778) derivative, including the presence of the N-ethyl and N-(2-phenoxyethyl) groups, plays a role in determining the final properties of the dye.
The synthesis of certain cationic azo dyes, for example, starts with a precursor like N-Ethyl-N-(2-chloroethyl)aniline. This precursor undergoes a reaction to modify the chloroethyl group, followed by an azo coupling step to form the final dye molecule. wikipedia.org
Contribution to Color Properties and Fastness
The chemical structure of the coupling component, such as this compound, significantly influences the color and fastness properties of the resulting dye. The nature and position of substituents on the aniline ring can alter the electronic properties of the molecule, thereby affecting its light absorption characteristics and, consequently, its color. researchgate.net
The fastness of a dye refers to its ability to resist fading or color change when exposed to various environmental factors like light, washing, and heat. The molecular structure of the dye, including the components derived from intermediates like this compound, is a key determinant of these fastness properties. researchgate.net For example, the introduction of different alkyl groups on the amine can influence the electron-donating effect, which in turn can shift the wavelength of maximum absorption (λmax) of the dye, leading to changes in color. discoveryjournals.org Research has shown that dyes synthesized with specific aniline derivatives can exhibit good to excellent fastness properties on various fabrics. researchgate.net
| Dye Property | Influencing Factor | Effect of this compound Moiety |
| Color | Electronic properties of the dye molecule | The N-ethyl and N-(2-phenoxyethyl) groups can act as electron-donating groups, potentially leading to a bathochromic (deepening of color) shift. |
| Light Fastness | Stability of the dye molecule to photodegradation | The overall molecular structure, including the aniline-derived portion, contributes to the dye's resistance to fading upon light exposure. researchgate.net |
| Wash Fastness | Affinity of the dye for the fiber and its solubility | The size and hydrophobicity of the N-(2-phenoxyethyl) group can influence the dye's affinity for synthetic fibers, potentially improving wash fastness. |
| Heat Fastness | Thermal stability of the dye molecule | The chemical bonds within the dye, including those involving the aniline intermediate, determine its resistance to color change at high temperatures. |
Role in Polymer Chemistry and Resin Systems
Beyond its use in colorants, this compound also finds application in the field of polymer chemistry, where it can act as a promoter or curing agent in various resin systems.
Cure Promoting Agent for Unsaturated Polyester Resins
Unsaturated polyester resins are widely used in composites and coatings. Their curing process, which involves the cross-linking of polymer chains, is often initiated by organic peroxides. To accelerate this curing process at ambient temperatures, promoters or accelerators are added. While the direct use of this compound as a cure-promoting agent for unsaturated polyester resins is not extensively detailed in the provided search results, the broader class of aromatic amines, to which it belongs, is known to function in this capacity. These amines work in conjunction with metal carboxylates, such as cobalt naphthenate, to decompose the peroxide initiator and generate free radicals, thus speeding up the polymerization and hardening of the resin.
Curing Agent in Urethane Elastomers
Urethane elastomers are a class of polymers known for their toughness, flexibility, and abrasion resistance. Their synthesis involves the reaction of a diisocyanate with a polyol, often in the presence of a chain extender or curing agent. Aromatic amines are a common class of curing agents for polyurethane systems. They react with the isocyanate groups to form urea (B33335) linkages, which contribute to the hard segments of the polymer, imparting strength and thermal stability. While specific data on this compound's role is limited in the search results, its chemical structure as a secondary aromatic amine suggests potential utility in this area.
Integration into Photoactive Polymeric Materials
While direct research specifically detailing the integration of this compound into photoactive polymeric materials is limited in publicly available literature, the structural motifs of the molecule suggest potential applications in this area. Aniline and its derivatives are known to be electroactive and can be polymerized or incorporated into polymer backbones to create materials with interesting optical and electronic properties. researchgate.net The phenoxyethyl group could enhance solubility and processability of such polymers, as well as influence the polymer's morphology and charge-transport capabilities.
Aniline-substituted photosensitizers have been designed for applications such as photodynamic therapy, where they can be activated by light to produce reactive oxygen species. scispace.comrsc.org The diethylaminophenyl group, structurally related to this compound, has been utilized for its pH-activatable near-infrared fluorescence and singlet oxygen generation. rsc.org This suggests that polymers functionalized with this compound could potentially be developed for similar photosensitizing applications.
Furthermore, the synthesis of photo-cross-linkable smart polymers often involves the use of functional monomers. jocpr.com While not directly employing this compound, the principles of incorporating amine-containing monomers into polymer chains to create photo-responsive materials are well-established. jocpr.com The this compound moiety could potentially be modified to create a polymerizable monomer for integration into such systems.
Utilization in Photosensitive Formulations
The application of aniline derivatives in photosensitive formulations is a more established area. These compounds can act as stabilizers or as part of the image-forming chemistry.
Diazo paper, a type of photographic paper, has historically been used for reproducing technical drawings. The process relies on the light-sensitive nature of diazonium salts, which are destroyed by UV light. In unexposed areas, these salts couple with an azo coupler to form a dye, creating the image.
Aromatic amines, including N-alkylanilines, have been used as additives in diazotype compositions to stabilize the light-sensitive materials and prevent the premature reaction of the components. While specific use of this compound is not explicitly detailed, a variety of N-alkyl and N,N-dialkyl anilines are mentioned in patent literature for this purpose. These amines can help to maintain the stability of the sensitizing solution and the coated paper.
| Component Type | Example Compounds Mentioned in Diazotype Formulations | Function |
| Light-Sensitive Agent | p-Diazo-ethyl-hydroxyethylaniline zinc chloride double salt | Forms the image upon coupling |
| Stabilizer/Additive | Aromatic amines (general class including N-alkylanilines) | Prevents premature coupling and stabilizes the formulation |
| Azo Coupler | 2,3-Dihydroxynaphthalene | Reacts with the diazonium salt to form the dye |
This table provides examples of compound types used in historical diazotype formulations.
Functionalization of Hybrid Organic-Inorganic Materials
The modification of inorganic surfaces with organic molecules is a key technique for creating hybrid materials with tailored properties. The aniline group in this compound makes it a candidate for such applications.
Silica (B1680970) nanoparticles are frequently used as a substrate for surface modification due to the presence of surface silanol (B1196071) groups (Si-OH). nih.govresearchgate.net These groups provide reactive sites for the covalent attachment of organic molecules, a process often referred to as grafting or functionalization. nih.govresearchgate.netsemanticscholar.orgrsc.org
Aniline and its derivatives can be immobilized on silica surfaces through various chemical routes. One common method involves the use of silane (B1218182) coupling agents. For instance, an aminopropyltriethoxysilane (APTES) can first be grafted onto the silica surface, introducing primary amine groups. These amines can then be further reacted to attach the desired aniline-containing molecule. While direct studies on the immobilization of this compound are not prevalent, the general principles of grafting amine-containing compounds are well-documented. nih.gov
The process of grafting polymers or small molecules onto silica can be categorized into "grafting from" and "grafting to" methods. semanticscholar.org In a "grafting to" approach, a pre-synthesized molecule like this compound, potentially modified with a reactive silane group, would be attached to the silica surface. semanticscholar.org
The modification of a silica surface with organic molecules like this compound would be expected to significantly alter its properties. The introduction of the organic layer can change the surface from hydrophilic (water-loving) to hydrophobic (water-repelling). researchgate.net This change in surface energy affects the dispersibility of the silica particles in different solvents. researchgate.net For example, a more hydrophobic surface would improve dispersion in non-polar organic solvents. researchgate.net
The grafting of molecules onto the porous structure of materials like mesoporous silica can also influence the pore size and surface area. sciopen.com Depending on the size of the grafted molecule and the grafting density, the pores can be partially or fully filled, leading to a reduction in the specific surface area and pore volume. sciopen.com This can be a deliberate strategy to control the loading and release of other molecules from the porous matrix. sciopen.com
| Property | Unmodified Silica | Expected Change after Functionalization with this compound |
| Surface Chemistry | Hydrophilic (silanol groups) | More Hydrophobic (due to aromatic and alkyl groups) |
| Dispersibility | Good in polar solvents (e.g., water) | Improved in non-polar organic solvents |
| Surface Area/Porosity | High (especially for mesoporous silica) | Potentially reduced depending on grafting density |
This table illustrates the expected changes in silica properties upon surface functionalization.
Applications in Specialty Chemical Manufacturing
N-alkylanilines are important intermediates in the synthesis of a wide range of specialty chemicals. jocpr.comgoogle.comgoogle.comgoogle.comgoogle.com The reactivity of the aniline nitrogen and the potential for substitution on the aromatic ring make them versatile building blocks.
This compound itself can be considered a specialty chemical, likely produced for specific downstream applications. sigmaaldrich.combldpharm.com Its synthesis would typically involve the N-alkylation of aniline. researchgate.net General methods for the preparation of N-alkylanilines include the reaction of aniline with alcohols, aldehydes, or other alkylating agents, often in the presence of a catalyst. jocpr.comgoogle.comgoogle.com
The presence of the phenoxyethyl group introduces additional functionality that can be exploited in further synthetic steps. For example, N-ethyl-N-hydroxyethylaniline, a related compound, is used in the preparation of various dyes and as an intermediate for other aniline derivatives. chemicalbook.comgoogle.com It is plausible that this compound serves as a precursor in the synthesis of more complex molecules, such as specialized dyes or pharmacologically active compounds, although specific public domain examples are scarce. nih.govchemicalbook.comunb.canih.gov
Building Block for Complex Molecule Synthesis
This compound serves as a valuable building block in organic synthesis, a field focused on constructing complex molecules from simpler ones. ontosight.aiknowde.com The structure of this aniline derivative, featuring both an N-ethyl and a phenoxyethyl group, provides a versatile scaffold for creating a variety of more intricate chemical entities. ontosight.aibldpharm.com Its chemical nature makes it an important intermediate for producing azo dyes and triphenylmethane (B1682552) dyes. google.com
The synthesis of N-(2-phenoxyethyl)anilines has been the subject of research to improve reaction conditions and yields. researchgate.net A notable method involves the reaction of anilines with 1-bromo-2-phenoxyethane in the presence of anhydrous potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) as a solvent. researchgate.net This process has been optimized to produce good yields of mono-N-(2-phenoxyethyl)anilines, which can then be used in subsequent steps to synthesize novel heterocyclic compounds. researchgate.net
Furthermore, related aniline derivatives are well-established precursors in the chemical industry. For instance, N-Ethyl-N-(2-chloroethyl)aniline, a structurally similar compound, is a precursor to several cationic azo dyes. wikipedia.orgontosight.ai The versatility of the aniline structure, in general, makes it a cornerstone for producing a wide array of organic compounds, including pharmaceuticals, rubber processing chemicals, and polymers. knowde.com The reactivity of the amino group allows for a range of chemical modifications, positioning compounds like this compound as key starting materials in multi-step synthetic pathways. knowde.com
Additive in Detergent Formulations
While direct evidence for the use of this compound in common detergent formulations is limited in publicly available research, the broader class of N-alkoxylated aniline derivatives has been identified for its utility in specialized cleaning applications. Specifically, certain N-oxalkylated derivatives of aniline are used as polymer-dissolving components in floor cleaners. google.com
One such related compound, N-phenyldiethanolamine, which is produced by the reaction of aniline with two moles of ethylene (B1197577) oxide, is highlighted for its effectiveness in dissolving polymers found in self-polishing floor finishes. google.com A patented application describes the use of N-oxalkylated anilines where the structure includes an aniline core bonded to a polyoxyethylene chain. google.com These compounds function as effective solvents for the polymer films that are common in floor polishes, facilitating their removal. google.com The preparation of these derivatives involves the chemical addition of ethylene oxide and/or propylene (B89431) oxide to aniline or substituted anilines at elevated temperatures and pressures, often in the presence of an alkaline catalyst. google.com This suggests a potential application space for this compound and similar structures within specialized industrial cleaning and stripping formulations rather than as a conventional surfactant in household detergents.
Intermediate for Oil and Water Resistant Paper Impregnants
Information regarding the specific use of this compound as an intermediate for oil and water-resistant paper impregnants is not extensively documented in available literature. However, related aniline derivatives find applications in the paper industry. For example, the compound N-Ethyl-N-(2-hydroxyethyl)aniline is noted for its use in creating photosensitive chemicals that are applied in diazo paper coatings. tristarintermediates.org This application, while related to paper treatment, is distinct from imparting oil and water resistance.
The general utility of aniline derivatives in the synthesis of larger, functional molecules suggests a potential, if not currently realized, application in this area. knowde.comgoogle.com The development of impregnating agents often involves creating polymers or resins that can coat paper fibers, and aniline derivatives are known intermediates in the production of various polymers. knowde.com
Synthetic Analogs and Derivatives of N Ethyl N 2 Phenoxyethyl Aniline
Structural Variations on the Aniline (B41778) Moiety
The introduction of alkyl or aryl groups onto the aniline ring can modulate the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring itself. Electron-donating groups, such as alkyls (e.g., methyl, ethyl), increase the electron density on the aniline ring and the nitrogen atom. This enhancement of electron density generally increases the basicity of the amine compared to the unsubstituted aniline. chemistrysteps.com Conversely, electron-withdrawing groups decrease the electron density, making the arylamine less basic. chemistrysteps.com
N-alkylation of anilines is a fundamental reaction in organic synthesis, and various methods have been developed to achieve this transformation with high selectivity. jocpr.com For instance, the reaction of aniline with alcohols in the presence of nickel-containing catalysts can yield N-alkylanilines. researchgate.net The synthesis of N-ethyl-N-benzylaniline, an analog with an additional arylmethyl group, can be achieved by heating N-ethylaniline with benzyl (B1604629) alcohol. prepchem.com The reactivity of these substituted anilines in electrophilic aromatic substitution reactions is also affected. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com The presence of additional alkyl or aryl substituents can further influence the regioselectivity of these reactions.
Table 1: Examples of Alkyl and Aryl Substituted Anilines and their Synthesis Methods
| Compound | Substituent(s) | Synthesis Method | Reference |
|---|---|---|---|
| N-Ethylaniline | Ethyl | Reaction of aniline and acetaldehyde (B116499) followed by reduction. google.com | google.com |
| N-Ethyl-N-benzylaniline | Ethyl, Benzyl | Condensation of N-ethylaniline and benzyl alcohol. prepchem.com | prepchem.com |
| N-Alkyl-2,6-diethylanilines | Alkyl, 2,6-diethyl | Reductive amination of 2,6-diethylaniline (B152787) with various aldehydes. jocpr.com | jocpr.com |
The introduction of halogens (e.g., chlorine, bromine) or nitro groups onto the aniline ring of phenoxyethylaniline derivatives leads to significant changes in their chemical properties. Halogens are electron-withdrawing groups that decrease the basicity of the aniline nitrogen. chemistrysteps.com They also serve as useful handles for further synthetic transformations. For example, halogen-containing quinolines, which can be synthesized from aniline derivatives, are of interest due to the role of the halogen in biological activity. nih.gov
The synthesis of halogenated derivatives can be achieved through various methods. For instance, 2-chloro-N-substituted acetamides can be prepared by reacting chloroacetyl chloride with various aromatic amines. ijpsr.info A process for preparing N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine involves the rearrangement of N-(2,6-dichlorophenoxyacetyl)-aniline. google.com
Nitration of anilines typically requires careful control of reaction conditions due to the strong activating nature of the amino group. chemistrysteps.com The presence of a nitro group, a strong electron-withdrawing group, significantly reduces the basicity of the aniline. In some cases, a strong electron-withdrawing nitro group on the aromatic ring can prevent certain cyclization reactions from occurring. nih.gov The synthesis of compounds like 2-chloro-3-phenoxy-6-nitro-aniline has been documented, involving the reaction of 2-chloro-4-nitro-1,3-diphenoxy-benzene with ammonia (B1221849). prepchem.com
Table 2: Examples of Halogenated and Nitrated Aniline Derivatives
| Compound | Substituent(s) | Key Synthetic Feature | Reference |
|---|---|---|---|
| 2-Chloro-N-(3-chlorophenyl)acetamide | Chloro | Reaction of chloroacetyl chloride with m-chloroaniline. ijpsr.info | ijpsr.info |
| N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine | Dichloro, Chloroacetyl | Rearrangement of N-(2,6-dichlorophenoxyacetyl)-aniline. google.com | google.com |
| 2-Chloro-3-phenoxy-6-nitro-aniline | Chloro, Phenoxy, Nitro | Reaction of 2-chloro-4-nitro-1,3-diphenoxy-benzene with ammonia. prepchem.com | prepchem.com |
Modifications to the Phenoxyethyl Side Chain
Alterations to the 2-phenoxyethyl side chain offer another avenue for creating a diverse range of N-Ethyl-N-(2-phenoxyethyl)aniline analogs. These modifications can involve changes to the length and structure of the alkyl chain, substitutions on the phenoxy ring, or the incorporation of different atoms or cyclic structures within the chain.
The synthesis of such analogs can be achieved through the N-alkylation of anilines with appropriate phenoxyalkyl halides. The synthesis of N-(2-alkynyl)anilines, precursors to quinolines, is another example where the nature of the substituent on the nitrogen can be varied. nih.govnih.gov
Introducing substituents onto the phenoxy ring of this compound can significantly alter the electronic properties of the phenoxy group and, consequently, the entire molecule. Electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (B1213986) (OCH3) can be incorporated.
The synthesis of such derivatives often involves the reaction of a substituted phenol (B47542) with an appropriate N-ethyl-N-(2-haloethyl)aniline or by reacting N-ethylaniline with a substituted 2-phenoxyethyl halide. For example, the synthesis of N-(2-(4-nitrophenoxy)ethyl)aniline has been reported. researchgate.net The presence of substituents on the phenoxy ring has been shown to affect the vibrational spectra of N-phenoxyethylanilines. researchgate.net Furthermore, the mutagenicity of nitro derivatives formed from the exposure of aromatic compounds to nitrogen dioxide has been studied, indicating that the position of the nitro group is crucial. nih.gov
Table 3: Examples of Derivatives with Substitutions on the Phenoxy Ring
| Compound Name | Substituent on Phenoxy Ring | Noted Property/Reaction | Reference |
|---|---|---|---|
| N-(2-(4-Nitrophenoxy)ethyl)aniline | 4-Nitro | Undergoes photochemical rearrangement. researchgate.net | researchgate.net |
| 4-Methoxy-N-(2-(4-chlorophenoxy)ethyl)aniline | 4-Chloro | Vibrational behavior studied at different temperatures. researchgate.net | researchgate.net |
| 6-Nitrochrysene | Nitro | Identified as a mutagenic derivative. nih.gov | nih.gov |
Replacing carbon atoms within the phenoxyethyl side chain with heteroatoms (e.g., oxygen, sulfur, nitrogen) or incorporating the chain into a cyclic structure can lead to significant changes in the molecule's three-dimensional shape, polarity, and binding properties.
For instance, the synthesis of aza-crown ethers, which are macrocyclic compounds containing nitrogen atoms, has been extensively researched. nih.gov While not direct analogs, the synthetic strategies for these compounds, which can involve precursors with phenoxy groups, highlight the possibility of creating cyclic derivatives. An unexpected transformation of 1,5-bis(1-phenoxy)-3-azapentane led to a compound with a tosylated secondary vinylamine (B613835) and a benzalacetone fragment, demonstrating the complex reactions that can occur. nih.gov Furthermore, the development of cyclic enkephalin analogs, where cyclization is achieved through disulfide bonds, showcases a strategy for creating conformationally constrained peptide analogs, a concept that could be applied to non-peptidic molecules as well. nih.govnih.gov
Bis-N-(2-phenoxyethyl)aniline Derivatives and their Chemical Characteristics
Bis-N-(2-phenoxyethyl)aniline derivatives represent a class of compounds where the aniline nitrogen is substituted with two phenoxyethyl groups. A straightforward method for the synthesis of both N-(2-phenoxyethyl)anilines and their bis-substituted counterparts involves the reaction of anilines with 2-phenoxyethyl bromide in the presence of anhydrous potassium carbonate in DMSO. researchgate.net This method provides a viable route to these compounds, avoiding the harsh acidic or basic conditions that could lead to β-elimination reactions. researchgate.net
The chemical characteristics of these bis-substituted anilines are largely dictated by the presence of two bulky phenoxyethyl groups on the nitrogen atom. This complex structure, featuring a central aniline core linked to two phenoxy moieties via ethyl chains, imparts unique solubility and reactivity properties. ontosight.ai The presence of the ether linkages and aromatic rings generally increases solubility in organic solvents. ontosight.ai
Structurally similar bis-aniline compounds, such as those with a pentamethylenedioxy bridge linking two aniline moieties, are utilized as intermediates in the production of dyes, pharmaceuticals, and polymers like polyurethanes and polyamides. ontosight.aiontosight.ai The reactivity of the aniline nitrogen in bis-N-(2-phenoxyethyl)aniline is significantly influenced by the steric hindrance imposed by the two bulky substituents, a theme further explored in subsequent sections.
Comparative Analysis of this compound with Structurally Related Aniline Compounds
The chemical behavior of this compound can be better understood through comparison with other aniline derivatives. Aniline itself is a weak base, a characteristic attributed to the delocalization of the nitrogen's lone pair of electrons into the π-system of the benzene (B151609) ring. wikipedia.orgmsu.edu This delocalization reduces the electron density on the nitrogen, making it less available to accept a proton, but it also activates the aromatic ring towards electrophilic substitution at the ortho and para positions. wikipedia.org
When the hydrogen atoms on the aniline nitrogen are replaced with alkyl or other groups, the basicity and reactivity are altered. For instance, N-alkylation generally increases the basicity of amines compared to ammonia due to the electron-donating inductive effect of the alkyl groups. However, in aromatic amines like aniline, this effect is counteracted by the resonance effect.
A comparison with N-Ethyl-N-(2-chloroethyl)aniline, a precursor to several cationic azo dyes, is instructive. wikipedia.org The chloroethyl group is a reactive handle that allows for further chemical modification through nucleophilic substitution. wikipedia.org Similarly, the hydroxyethyl (B10761427) group in N-Ethyl-N-(2-hydroxyethyl)aniline introduces a hydroxyl functionality that can alter the compound's polarity and reactivity. dcfinechemicals.com The phenoxyethyl group in the title compound combines features of an ether and an alkyl chain, influencing its conformational flexibility and electronic properties. Spectroscopic and theoretical studies on substituted N-phenoxyethylanilines show that the gauche conformation around the ethylene (B1197577) chain is the most stable. researchgate.net
The table below provides a comparison of key structural features of this compound and related compounds.
| Compound Name | N-Substituents | Key Functional Groups | Notable Characteristics |
| Aniline | -H, -H | Primary aromatic amine | Weak base; ring activated for electrophilic substitution. wikipedia.org |
| N-Ethylaniline | -H, -Ethyl | Secondary aromatic amine | Basicity slightly higher than aniline. |
| N,N-Diethylaniline | -Ethyl, -Ethyl | Tertiary aromatic amine | Increased steric hindrance around nitrogen. |
| N-Ethyl-N-(2-hydroxyethyl)aniline | -Ethyl, -Hydroxyethyl | Tertiary amine, Alcohol | Increased polarity due to -OH group. dcfinechemicals.com |
| N-Ethyl-N-(2-chloroethyl)aniline | -Ethyl, -Chloroethyl | Tertiary amine, Alkyl halide | Alkylating agent; precursor for dyes. wikipedia.org |
| This compound | -Ethyl, -Phenoxyethyl | Tertiary amine, Ether | Combines steric bulk with conformational flexibility. researchgate.net |
This table is generated based on an analysis of the structural characteristics of the listed compounds.
Structure-Reactivity Relationships within the N-Substituted Anilines
The relationship between the structure of N-substituted anilines and their reactivity is a cornerstone of organic chemistry. The nucleophilicity of the aniline nitrogen and the susceptibility of the aromatic ring to electrophilic attack are two key aspects of their reactivity.
The reactivity of anilines in nucleophilic substitution reactions is governed by the electron density on the nitrogen atom. Substituents on the ring and on the nitrogen itself can modulate this reactivity. Electron-donating groups (EDGs) on the ring increase the electron density of the π-system and, by extension, the basicity and nucleophilicity of the nitrogen. Conversely, electron-withdrawing groups (EWGs) decrease basicity and nucleophilicity. researchgate.net The kinetics of reactions involving anilines often show a correlation with parameters like the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent. researchgate.net
N-substitution also plays a critical role. The replacement of hydrogen with alkyl groups, such as in the transition from aniline to N-ethylaniline, introduces an electron-donating inductive effect, which should theoretically increase basicity. However, steric factors and changes in the solvation of the corresponding anilinium ion complicate this trend. In reactions like the Smiles rearrangement for synthesizing N,N-disubstituted anilines, the nature of the N-substituents is crucial for the reaction to proceed, often requiring specific conditions to overcome activation barriers. acs.org
The following table summarizes the expected effects of substituents on the reactivity of aniline derivatives.
| Substituent Type | Position | Effect on Basicity/Nucleophilicity | Effect on Electrophilic Aromatic Substitution | Example |
| Electron Donating Group (EDG) | Ring (para-) | Increase | Activating, o,p-directing | p-Methoxyaniline |
| Electron Withdrawing Group (EWG) | Ring (para-) | Decrease | Deactivating, m-directing (usually) | p-Nitroaniline msu.edu |
| Alkyl Group | Nitrogen | Increase (Inductive), Decrease (Steric) | Potentially reduced reactivity due to steric hindrance | N-Ethylaniline |
| Aryl Group | Nitrogen | Decrease (Resonance) | Deactivating | Triphenylamine |
This table is generated based on established principles of organic chemistry structure-reactivity relationships. wikipedia.orgmsu.eduresearchgate.net
Exploring the Influence of Steric and Electronic Effects
The reactivity of N-substituted anilines like this compound is a delicate balance of electronic and steric effects.
Electronic Effects: The primary electronic effect in anilines is the resonance delocalization of the nitrogen lone pair into the benzene ring. wikipedia.orgmsu.edu This conjugation reduces the electron availability on the nitrogen, making aniline a much weaker base than aliphatic amines. Substituents on the ring or nitrogen can further modify this electronic environment. The phenoxy group in this compound, being part of a phenoxyethyl substituent, has a less direct electronic influence on the aniline nitrogen compared to a group directly attached to the ring. However, its oxygen atom can influence the electron density of the ethyl chain through inductive effects.
Steric Effects: Steric hindrance becomes increasingly important with the introduction of bulky substituents on the nitrogen atom. In this compound, the ethyl and phenoxyethyl groups crowd the nitrogen atom. This steric bulk can hinder the approach of electrophiles to the nitrogen and also impede reactions at the ortho positions of the aniline ring. In extreme cases, bulky groups can force the N-C bond to rotate, disrupting the planarity required for effective resonance between the nitrogen lone pair and the aromatic ring. youtube.com This phenomenon, known as steric inhibition of resonance, can lead to a significant decrease in reactivity. youtube.com
Studies comparing the reaction rates of aniline with N-methylaniline in nucleophilic aromatic substitution (SNAr) reactions have shown a massive rate decrease (by a factor of 105) for the N-methylated compound. capes.gov.brrsc.org This dramatic reduction is attributed to increased steric hindrance during the formation of the reaction intermediate and during the subsequent proton transfer step. capes.gov.brrsc.org It is reasonable to infer that the even bulkier ethyl and phenoxyethyl groups on this compound would result in similar or even more pronounced steric effects, significantly influencing its reaction pathways compared to less substituted anilines. The geometry around the nitrogen atom can deviate from the ideal sp3 or sp2 hybridization to accommodate bulky substituents, affecting its thermodynamic and kinetic properties. nih.gov
Q & A
Advanced Research Question
- Chloro analogs (e.g., N-ethyl-N-2-(chloroethyl)aniline): Higher electrophilicity enables SN2 reactions but increases toxicity risks .
- Sulfopropyl analogs : Enhanced water solubility (due to sulfonate groups) makes them suitable for aqueous-phase catalysis but reduces thermal stability .
Contradictory reactivity trends (e.g., sulfopropyl derivatives showing unexpected stability in basic conditions) require mechanistic studies using isotopic labeling .
How does the crystal packing of this compound derivatives inform material design?
Advanced Research Question
X-ray studies of analogs (e.g., N-(2-phenoxyethyl)-substituted naphthalene derivatives) reveal intermolecular hydrogen bonds (N-H⋯O) and π-π stacking, which stabilize crystalline phases . These interactions guide the design of organic semiconductors or nonlinear optical materials. For example, substituent positioning affects charge-transfer efficiency, measured via UV-vis and fluorescence spectroscopy .
What are the best practices for handling and storing this compound to prevent degradation?
Basic Research Question
- Storage : Under nitrogen at –20°C in amber glass to prevent oxidation of the ethyl group .
- Handling : Use anhydrous solvents (e.g., THF) during reactions to avoid hydrolysis of the phenoxyethyl chain .
Degradation products (e.g., phenols) can be monitored via TLC (R ~0.3 in hexane/ethyl acetate 4:1) .
How can researchers reconcile discrepancies in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, consistent cell lines) .
- Impurity profiles : HPLC-MS (C18 column, acetonitrile/water gradient) identifies trace byproducts affecting bioactivity .
Meta-analyses of published data, combined with QSAR models, can identify structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
